1H and 13C NMR chemical shifts of 3-phenylprop-2-enoyl bromide
1H and 13C NMR chemical shifts of 3-phenylprop-2-enoyl bromide
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Phenylprop-2-enoyl Bromide
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-phenylprop-2-enoyl bromide, commonly known as cinnamoyl bromide. As a highly reactive acylating agent, understanding its structural and electronic properties through NMR is crucial for its application in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document, intended for researchers and drug development professionals, details the theoretical basis for the observed chemical shifts, provides predicted spectral data, outlines a robust experimental protocol for data acquisition, and explains the causality behind experimental choices to ensure scientific integrity.
Introduction: The Molecular Profile of 3-Phenylprop-2-enoyl Bromide
3-Phenylprop-2-enoyl bromide is a derivative of cinnamic acid, featuring a phenyl group conjugated with an α,β-unsaturated acyl bromide. This specific arrangement of functional groups—an aromatic ring, a carbon-carbon double bond, and a highly electrophilic carbonyl center—creates a unique electronic environment that is exquisitely detailed by NMR spectroscopy.
The reactivity of cinnamoyl bromide is dominated by the acyl bromide moiety. Acyl bromides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[1][2] They are generally more reactive than their acyl chloride counterparts due to the lower electronegativity and greater polarizability of bromine, which makes the bromide a better leaving group.[3] This high reactivity, while synthetically useful, also makes the compound highly sensitive to moisture, necessitating careful handling to prevent hydrolysis back to cinnamic acid.[3][4]
A thorough NMR analysis is therefore indispensable not only for structural verification but also for assessing the purity and stability of this critical synthetic intermediate.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following numbering scheme will be used throughout this guide.
Figure 1: Structure and numbering of 3-phenylprop-2-enoyl bromide.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 3-phenylprop-2-enoyl bromide is characterized by distinct signals corresponding to the aromatic and olefinic protons. The chemical shifts are highly influenced by the electronic effects of the phenyl and acyl bromide groups.
Expertise & Causality: Interpreting the Proton Environment
The key to interpreting the spectrum lies in understanding the flow of electron density. The acyl bromide group is a powerful electron-withdrawing group, which significantly deshields adjacent protons. This effect is transmitted through the conjugated π-system of the double bond.
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Olefinic Protons (Hα, Hβ): These two protons give rise to the most diagnostic signals. They appear as doublets due to mutual (vicinal) coupling. For the trans isomer, which is typically more stable, the coupling constant (JHαHβ) is large, in the range of 15-16 Hz.
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Hβ: This proton is deshielded by two main factors: resonance with the electron-withdrawing carbonyl group and the anisotropic effect of the phenyl ring. It is therefore expected to have the most downfield chemical shift among the non-aromatic protons.
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Hα: This proton is directly influenced by the deshielding effect of the carbonyl group. Its chemical shift will be downfield relative to a standard alkene proton but upfield relative to Hβ.
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Aromatic Protons (Phenyl Group): The five protons of the phenyl ring will resonate in the typical aromatic region (7.3-7.8 ppm). Due to the conjugation with the propenoyl system, the electronic environment of the ortho, meta, and para protons will differ slightly, leading to a complex multiplet.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts and coupling constants for 3-phenylprop-2-enoyl bromide in a non-polar solvent like CDCl₃. These values are extrapolated from data for structurally similar compounds like cinnamoyl chloride and other cinnamoyl derivatives.[5][6]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hβ | ~ 7.9 - 8.1 | Doublet (d) | JHαHβ ≈ 15.5 Hz |
| Phenyl (ortho, H2'/H6') | ~ 7.6 - 7.8 | Multiplet (m) | - |
| Phenyl (meta, H3'/H5') | ~ 7.4 - 7.6 | Multiplet (m) | - |
| Phenyl (para, H4') | ~ 7.4 - 7.6 | Multiplet (m) | - |
| Hα | ~ 6.7 - 6.9 | Doublet (d) | JHαHβ ≈ 15.5 Hz |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments within the molecule. The chemical shifts are primarily dictated by hybridization and the electronegativity of attached atoms.[7][8]
Expertise & Causality: Interpreting the Carbon Skeleton
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Carbonyl Carbon (C1): The C=O carbon of an acyl halide is highly deshielded due to the strong electron-withdrawing effects of both the carbonyl oxygen and the halogen. It will appear significantly downfield. Compared to an acyl chloride, the acyl bromide carbonyl carbon is expected to be slightly upfield, as bromine is less electronegative than chlorine.[9]
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Olefinic Carbons (Cα, Cβ): Both carbons are sp² hybridized and appear in the alkene region. Cβ is expected to be further downfield than Cα due to its proximity to the phenyl ring and its position in the conjugated system, which pulls electron density away towards the carbonyl group.
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Aromatic Carbons (C1' to C6'): These carbons resonate in the typical aromatic region (125-140 ppm). Due to symmetry, the six carbons will give rise to four distinct signals: C1' (ipso), C2'/C6' (ortho), C3'/C5' (meta), and C4' (para). The ipso-carbon (C1'), being attached to the vinyl group, will have a chemical shift distinct from the protonated aromatic carbons.
Predicted ¹³C NMR Data
The table below provides the predicted ¹³C chemical shifts for 3-phenylprop-2-enoyl bromide.
| Carbon Assignment | Predicted δ (ppm) |
| C1 (C=O) | ~ 165 - 168 |
| Cβ | ~ 150 - 153 |
| C1' (ipso) | ~ 133 - 135 |
| C4' (para) | ~ 131 - 133 |
| C2'/C6' (ortho) | ~ 129 - 131 |
| C3'/C5' (meta) | ~ 128 - 130 |
| Cα | ~ 120 - 123 |
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data for a reactive species like cinnamoyl bromide requires meticulous attention to experimental detail. This protocol is designed as a self-validating system to ensure accuracy and reproducibility.
Trustworthiness: The Criticality of Anhydrous Conditions
The primary experimental challenge is the moisture sensitivity of the acyl bromide.[4] Any trace of water will lead to hydrolysis, forming cinnamic acid and HBr. The presence of cinnamic acid would introduce spurious peaks into both ¹H (a broad -COOH signal >10 ppm, and olefinic/aromatic signals at slightly different shifts) and ¹³C spectra, compromising the data. Therefore, all glassware must be oven-dried, and the NMR solvent must be anhydrous.
Figure 2: Standard workflow for NMR analysis of a moisture-sensitive compound.
Step-by-Step Methodology
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Preparation:
-
Thoroughly dry an NMR tube, a small vial, and a pipette by placing them in an oven at 120 °C for at least 4 hours. Allow them to cool in a desiccator.
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Under an inert atmosphere (e.g., a nitrogen-filled glovebox), weigh approximately 5-10 mg of 3-phenylprop-2-enoyl bromide into the vial.
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-
Sample Dissolution:
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Using a dry syringe, add ~0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Gently swirl the vial to dissolve the sample completely.
-
-
Transfer:
-
Transfer the solution to the NMR tube using the dry pipette.
-
Securely cap the NMR tube to prevent atmospheric moisture ingress.
-
-
Instrumental Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field frequency to the deuterium signal of CDCl₃.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, using the lock signal as a reference.
-
-
¹H Spectrum Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C Spectrum Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans are required for a good signal-to-noise ratio.[7]
-
Relaxation Delay (d1): 2 seconds.
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-
Data Processing:
-
Apply Fourier transformation, followed by phase and baseline correction for both spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
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Integrate the ¹H signals and perform peak picking on both spectra to determine chemical shifts. For advanced analysis, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to confirm assignments unambiguously.
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Conclusion
The ¹H and ¹³C NMR spectra of 3-phenylprop-2-enoyl bromide provide a detailed electronic and structural fingerprint of this valuable synthetic intermediate. The olefinic protons, with their characteristic large trans coupling constant, and the downfield carbonyl carbon signal are key identifiers. A proper understanding of the underlying principles of chemical shifts, combined with a meticulous experimental approach that rigorously excludes moisture, is paramount for obtaining accurate and reliable data. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize NMR spectroscopy in their work with this reactive and versatile molecule.
References
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Sedić, M., et al. (2014). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 87, 484-498. [Link][16]
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Stanovnik, B., et al. (2003). NEW 1-SUBSTITUTED 4-CINNAMOYL-5-HYDROXYPYRAZOLES AND PRECURSORS THEREOF: SYNTHESIS, RING CLOSURE REACTIONS AND NMR-SPECTROSCOPIC. ARKIVOC. [Link][6]
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